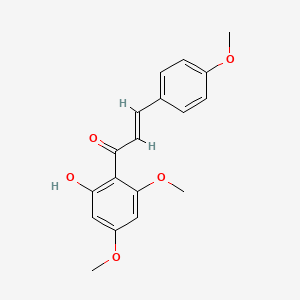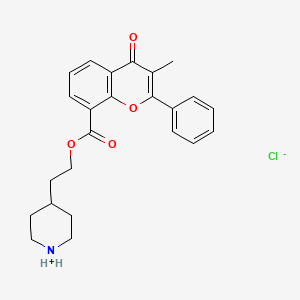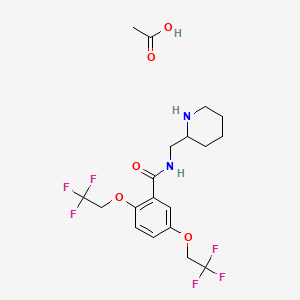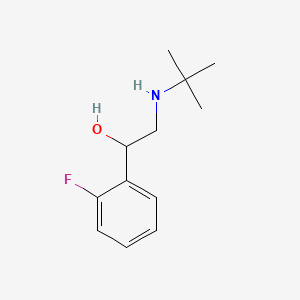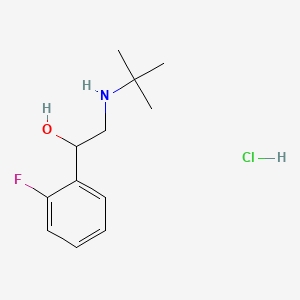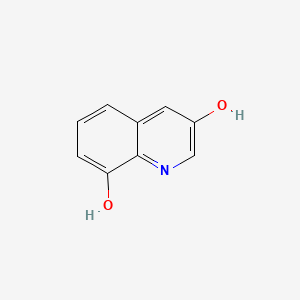
Jineol
説明
Jineol is a cytotoxic alkaloid . It is also known as 3,8-dihydroxyquinoline . It is derived from the centipede Scolopendra subspinipes .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, there are general resources available discussing the use of electroanalytical tools for studying reaction mechanisms , and the prediction of reaction paths through molecular graph and reaction network analysis .科学的研究の応用
Cytotoxic Properties
Jineol, a quinoline alkaloid isolated from the centipede Scolopendra subspinipes, has been identified for its cytotoxic activity. In vitro studies have shown that this compound exhibits moderate cytotoxic effects against various human tumor cell lines, including A-549, SKOV-3, SK-Mel-2, XF-498, and HCT-15 cells. This highlights its potential in cancer research for developing new therapeutic strategies (Moon et al., 1996).
Anti-Melanogenic Effects
Research has also delved into the anti-melanogenic effects of this compound. Specifically, it inhibits melanin production in melan-a cells by acting as an uncompetitive inhibitor of mushroom tyrosinase. The compound also reduces the expressions of tyrosinase, TYRP-1, TYRP-2, and MITF, crucial in melanin production, through the stimulation of MAP-kinase phosphorylation and the proteolytic degradation pathway (Alam et al., 2017).
Antibacterial Action Against Foodborne Pathogens
Another significant application of this compound is its antibacterial potential against selected foodborne pathogens such as Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621. Studies have shown its effectiveness in inhibiting bacterial growth, which suggests its potential as an antimicrobial agent to control foodborne pathogens (Bajpai et al., 2017).
Synthesis and Derivative Studies
Further research has been focused on the synthesis of this compound and its derivatives. These studies aim to explore their antibacterial, antifungal, and cytotoxic activities, offering a broader understanding of the compound's potential in various biomedical applications (Cho et al., 2008).
作用機序
Target of Action
Jineol, also known as quinoline-3,8-diol, is a cytotoxic alkaloid isolated from the centipede Scolopendra subspinipes . It has been found to exhibit significant antibacterial potential against selected foodborne pathogens, specifically Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621 . In addition, it has shown modest cytotoxic activity in vitro against the growth of human tumor cell lines .
Mode of Action
This compound interacts with its targets by functioning as an uncompetitive inhibitor . It exhibits significant antibacterial effects, confirmed by the reduction in bacterial cell viabilities, increasing release of potassium (K+) ions, and 260 nm materials against both the tested pathogens, E. coli O157:H7 and S. aureus KCTC-1621 . Moreover, changes in the cell wall morphology of these cells treated with this compound further confirm its inhibitory potential .
Biochemical Pathways
This compound affects the melanogenesis pathway in melan-a cells . It significantly inhibits mushroom tyrosinase activity and markedly inhibits melanin production and intracellular tyrosinase activity in these cells . Furthermore, it abolishes the expressions of tyrosinase, TYRP-1, TYRP-2, and MITF, thereby blocking melanin production .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and melanin production. It exhibits significant antibacterial effects, as evidenced by the reduction in bacterial cell viabilities . In addition, it markedly inhibits melanin production in melan-a cells .
特性
IUPAC Name |
quinoline-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFDIZIHMFYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170540 | |
| Record name | Jineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178762-28-2 | |
| Record name | 3,8-Quinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178762-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178762282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-3,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JINEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG4DD1DY9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



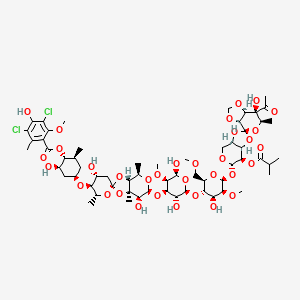
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)
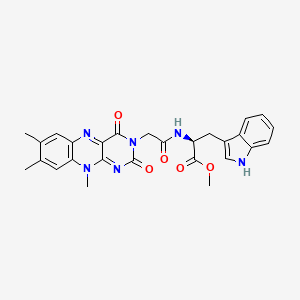
![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)
